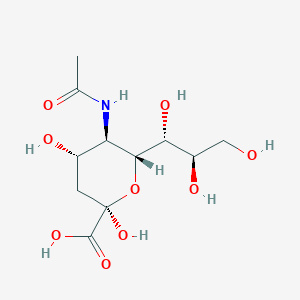

N-Acetyl-alpha-neuraminic acid

描述

O-sialic acid: is a derivative of sialic acid, a family of nine-carbon monosaccharides that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. Sialic acids play crucial roles in various biological processes, including cell-cell interaction, signaling, and pathogen recognition . O-sialic acid is characterized by the presence of an O-acetyl group, which can be located at different positions on the sialic acid molecule, such as C4, C7, C8, or C9 .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of O-sialic acid typically involves the hydrolysis of glycosidically bound sialic acids using dilute aqueous or methanolic acids or enzymatic methods . The O-acetylation of sialic acid can be achieved through chemical synthesis, where sialic acid is treated with acetic anhydride in the presence of a catalyst .

Industrial Production Methods: Industrial production of O-sialic acid often involves the use of biotechnological methods, including the fermentation of genetically engineered microorganisms that express sialyltransferases and other enzymes required for sialic acid biosynthesis . These methods allow for the large-scale production of sialic acids with specific modifications, including O-acetylation.

化学反应分析

Types of Reactions: O-sialic acid undergoes various chemical reactions, including:

Oxidation: O-sialic acid can be oxidized to produce sialic acid lactones or other oxidized derivatives.

Reduction: Reduction reactions can convert O-sialic acid into its corresponding alcohols.

Substitution: O-sialic acid can undergo substitution reactions, where the O-acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include periodate and permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.

Major Products:

Oxidation: Sialic acid lactones and other oxidized derivatives.

Reduction: Sialic acid alcohols.

Substitution: Various substituted sialic acid derivatives.

科学研究应用

Biological Significance

Neu5Ac serves as a terminal sugar in glycoconjugates, playing crucial roles in cellular interactions, immune response modulation, and pathogen evasion. It is integral to many physiological processes, such as:

- Cellular Recognition : Neu5Ac is involved in cell-cell recognition and adhesion, influencing processes like fertilization and immune responses.

- Pathogen Interaction : Many pathogens exploit Neu5Ac to evade host immune systems. For example, certain bacteria can incorporate Neu5Ac into their surface structures to mimic host cells and avoid detection by the immune system .

Pharmaceutical Applications

Neu5Ac's multifunctional properties have led to its incorporation into various therapeutic formulations:

- Antiviral Agents : Neu5Ac is a precursor for antiviral drugs like zanamivir and oseltamivir (Tamiflu), which are used to treat influenza. These drugs inhibit viral neuraminidase, preventing the release of new viral particles from infected cells .

- Cancer Therapy : Neu5Ac has been explored in targeted cancer therapies due to its ability to modulate immune responses and enhance drug delivery systems. Research indicates that Neu5Ac-functionalized nanoparticles can improve the efficacy of anticancer agents by targeting tumor cells more effectively .

Table 1: Pharmaceutical Applications of Neu5Ac

| Application | Description | Examples |

|---|---|---|

| Antiviral Drugs | Inhibits viral neuraminidase activity | Zanamivir, Oseltamivir |

| Cancer Therapy | Enhances drug targeting and delivery | Neu5Ac-functionalized nanoparticles |

| Immune Modulation | Modulates immune responses in autoimmune diseases | Various formulations under study |

Food Industry Applications

Neu5Ac is increasingly recognized for its potential in food science:

- Food Additive : As a safe ingredient in food products, it enhances flavor and may provide health benefits due to its role in gut health and immunity .

- Nutraceuticals : Clinical studies have shown that Neu5Ac can be safely incorporated into dietary supplements without significant side effects, promoting gut health and potentially reducing inflammatory responses .

Table 2: Food Industry Applications of Neu5Ac

| Application | Description | Regulatory Status |

|---|---|---|

| Food Additive | Enhances flavor and nutritional profile | Generally recognized as safe (GRAS) |

| Nutraceuticals | Supports gut health and immunity | Approved for use in dietary supplements |

Biotechnological Innovations

The biosynthesis of Neu5Ac through microbial fermentation presents an eco-friendly approach for large-scale production:

- Microbial Synthesis : Recent advances have focused on engineering microorganisms to produce Neu5Ac efficiently. This method is seen as sustainable compared to traditional chemical synthesis .

- Metabolic Labeling : Innovative techniques such as metabolic labeling with Neu5Ac derivatives are being utilized to track microbial populations in complex environments, aiding in understanding microbial ecology .

Table 3: Biotechnological Applications of Neu5Ac

| Application | Description | Techniques Used |

|---|---|---|

| Microbial Synthesis | Eco-friendly production through engineered microorganisms | Metabolic engineering |

| Ecological Studies | Tracking microbial populations using labeled Neu5Ac | Click chemistry, flow cytometry |

Case Studies

Several studies highlight the impact of Neu5Ac across different fields:

- Antiviral Efficacy : A study demonstrated that Neu5Ac derived from edible bird's nests effectively inhibited influenza virus infection by blocking hemagglutination activity .

- Immune Evasion Mechanisms : Research has shown that pathogenic bacteria can utilize host-derived Neu5Ac to evade immune detection, illustrating its dual role as both a beneficial compound and a tool for pathogens .

作用机制

O-sialic acid exerts its effects through various molecular mechanisms. It can modulate cell signaling pathways by interacting with sialic acid-binding receptors, such as selectins and siglecs . These interactions play a crucial role in immune responses, cell adhesion, and pathogen recognition . O-sialic acid can also inhibit the activity of sialidases, enzymes that cleave sialic acids from glycoconjugates, thereby affecting cellular processes and pathogen infectivity .

相似化合物的比较

N-acetylneuraminic acid (Neu5Ac): The most common form of sialic acid, lacking the O-acetyl group.

N-glycolylneuraminic acid (Neu5Gc): A sialic acid derivative with a glycolyl group instead of an acetyl group.

2-keto-3-deoxy-nonulosonic acid (Kdn): A sialic acid analog found in lower vertebrates and bacteria.

Uniqueness: O-sialic acid is unique due to its O-acetyl modification, which can significantly alter its biological properties and interactions with other molecules . This modification can enhance its stability, affect its recognition by sialic acid-binding proteins, and modulate its role in cellular processes .

属性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82803-97-2 | |

| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201309514 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21646-00-4 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。